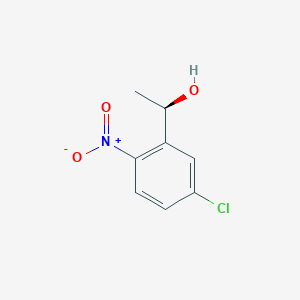
Ethyl 6-ethoxy-2,4-dioxohexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-ethoxy-2,4-dioxohexanoate is an organic compound with the molecular formula C10H16O5. It is a derivative of hexanoic acid and is characterized by the presence of two keto groups and an ethoxy group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 6-ethoxy-2,4-dioxohexanoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of a base such as sodium ethoxide. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Step 1: Ethyl acetoacetate is reacted with ethyl chloroformate in the presence of sodium ethoxide.
Step 2: The reaction mixture is stirred at a low temperature (around -5°C) overnight.
Step 3: The resulting product is then extracted using ethyl acetate and purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and consistent product quality. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Ethyl 6-ethoxy-2,4-dioxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of ethyl 6-ethoxy-2,4-dioxohexanoic acid.
Reduction: Formation of ethyl 6-ethoxy-2,4-dihydroxyhexanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 6-ethoxy-2,4-dioxohexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
類似化合物との比較
Ethyl 6-ethoxy-2,4-dioxohexanoate can be compared with other similar compounds, such as:
Ethyl 2,4-dioxohexanoate: Lacks the ethoxy group, making it less lipophilic.
Ethyl 2,4-diketocaproate: Another derivative of hexanoic acid with similar reactivity but different physical properties.
Ethyl propionyl pyruvate: Contains a propionyl group instead of an ethoxy group, leading to different chemical behavior.
特性
分子式 |
C10H16O5 |
|---|---|
分子量 |
216.23 g/mol |
IUPAC名 |
ethyl 6-ethoxy-2,4-dioxohexanoate |
InChI |
InChI=1S/C10H16O5/c1-3-14-6-5-8(11)7-9(12)10(13)15-4-2/h3-7H2,1-2H3 |
InChIキー |
IHFXRDHGTBYTLP-UHFFFAOYSA-N |
正規SMILES |
CCOCCC(=O)CC(=O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid](/img/no-structure.png)
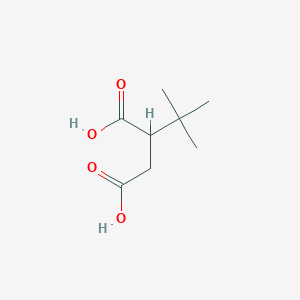
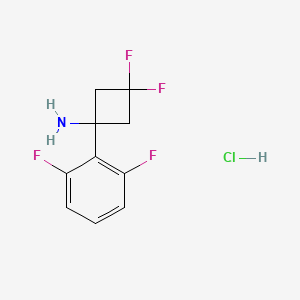
![1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618604.png)

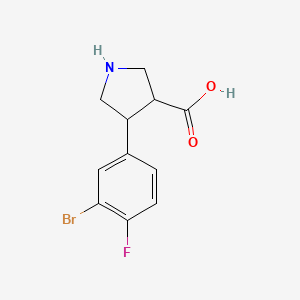
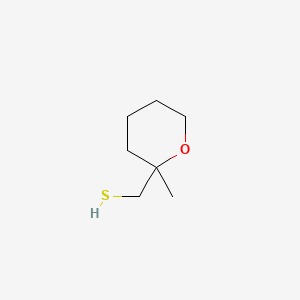
![6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13618642.png)
![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)

